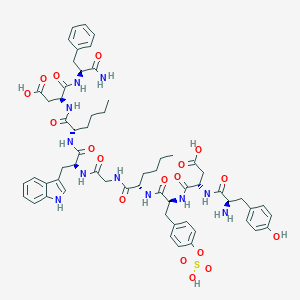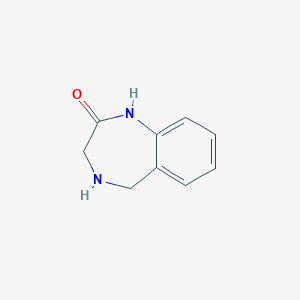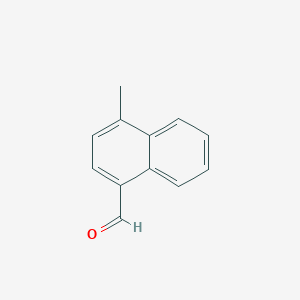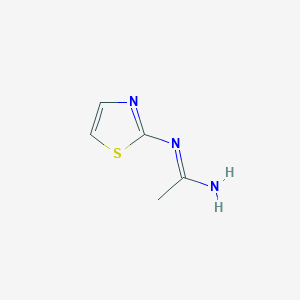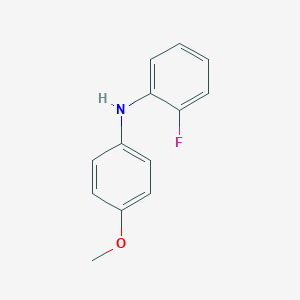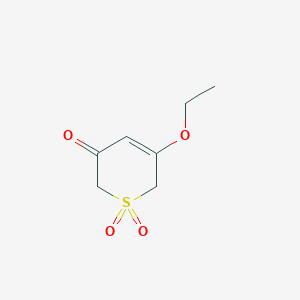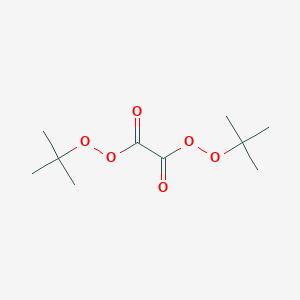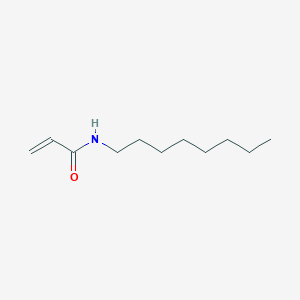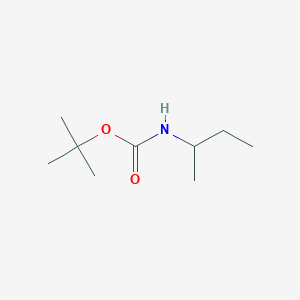
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl isocyanate, is a colorless liquid with a pungent odor. It is widely used in various industries, including the production of pesticides, herbicides, and pharmaceuticals.
Mecanismo De Acción
Tert-butyl isocyanate reacts with various nucleophiles, including amines, alcohols, and thiols, to form carbamates. The reaction is catalyzed by various catalysts, including Lewis acids and bases. The mechanism of action of tert-butyl isocyanate involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the carbamate.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl isocyanate is a potent irritant to the skin, eyes, and respiratory tract. It can cause chemical burns and respiratory distress. The compound is also toxic to aquatic organisms and can cause environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl isocyanate is a useful reagent in the synthesis of various compounds, including pharmaceuticals. It is relatively easy to handle and store, and it has a long shelf life. However, the compound is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions.
Direcciones Futuras
There are many potential future directions for the use of tert-butyl isocyanate in scientific research. One area of interest is the development of new catalysts for the synthesis of carbamates. Another area of interest is the use of tert-butyl isocyanate in the synthesis of new pharmaceuticals, including antitumor agents and antiviral drugs. Additionally, the compound could be used in the development of new materials, such as polymers and coatings.
Métodos De Síntesis
Tert-butyl isocyanate is synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base. The reaction produces tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl isocyanate.
Aplicaciones Científicas De Investigación
Tert-butyl isocyanate is widely used in scientific research for the synthesis of various compounds, including ureas, guanidines, and carbamates. It is also used in the production of pharmaceuticals, such as antitumor agents and antiviral drugs.
Propiedades
Número CAS |
134953-64-3 |
|---|---|
Nombre del producto |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
tert-butyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
Clave InChI |
JOLOYYRHPUVBJM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

